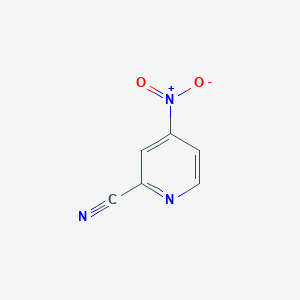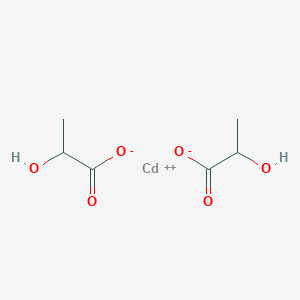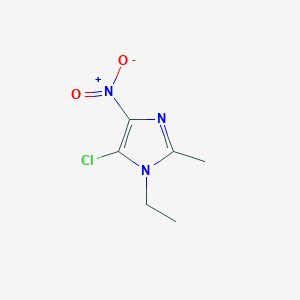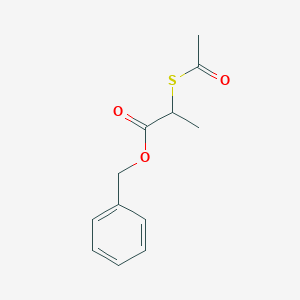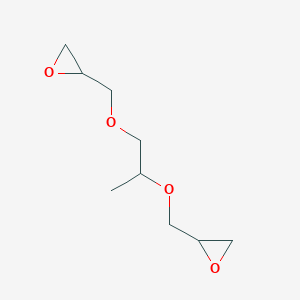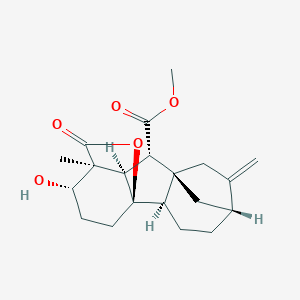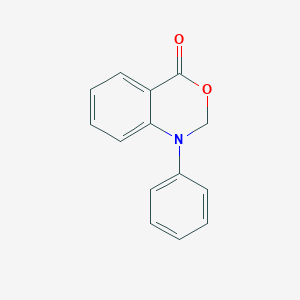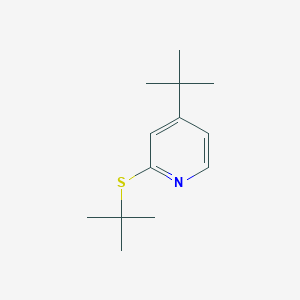
Magnesium selenite
Vue d'ensemble
Description
Magnesium selenite is an inorganic compound with the chemical formula MgSeO3 It is composed of magnesium, selenium, and oxygen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium selenite can be synthesized through the precipitation method. This involves reacting a solution of magnesium chloride with a solution of sodium selenite. The reaction typically occurs at room temperature, and the resulting product is this compound hexahydrate (MgSeO3·6H2O). The hexahydrate can be further dehydrated by heating to obtain anhydrous this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the controlled addition of magnesium chloride to sodium selenite solution, followed by filtration, washing, and drying to obtain the desired product. The purity and yield of the product can be optimized by adjusting reaction conditions such as temperature, concentration, and pH.
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium selenite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form magnesium selenate (MgSeO4) in the presence of strong oxidizing agents.
Reduction: It can be reduced to elemental selenium and magnesium oxide (MgO) under reducing conditions.
Substitution: this compound can react with acids to form selenous acid (H2SeO3) and magnesium salts.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) are employed.
Substitution: Acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) are used.
Major Products Formed:
Oxidation: Magnesium selenate (MgSeO4)
Reduction: Elemental selenium (Se) and magnesium oxide (MgO)
Substitution: Selenous acid (H2SeO3) and magnesium salts (e.g., magnesium chloride)
Applications De Recherche Scientifique
Magnesium selenite has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other selenium-containing compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential role in selenium metabolism and its effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its antioxidant and anticancer activities.
Mécanisme D'action
The mechanism of action of magnesium selenite involves its interaction with biological molecules and cellular pathways. Selenium, a key component of this compound, is incorporated into selenoproteins, which play crucial roles in antioxidant defense and redox regulation. These selenoproteins, such as glutathione peroxidase, help protect cells from oxidative damage by neutralizing reactive oxygen species. Additionally, selenium can modulate signaling pathways and gene expression, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Magnesium selenite can be compared with other selenium-containing compounds such as:
Sodium selenite (Na2SeO3): Similar to this compound, sodium selenite is used in various applications, including as a dietary supplement and in industrial processes. this compound has unique properties due to the presence of magnesium, which can influence its reactivity and biological effects.
Magnesium selenate (MgSeO4): This compound is an oxidized form of this compound and has different chemical properties and applications. Magnesium selenate is more stable and less reactive compared to this compound.
Selenous acid (H2SeO3): Selenous acid is a related compound that can be formed from the reaction of this compound with acids.
This compound stands out due to its unique combination of magnesium and selenium, which imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
IUPAC Name |
magnesium;selenite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSVFOKTYBLGNG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgSeO3, MgO3Se | |
| Record name | magnesium selenite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935327 | |
| Record name | Magnesium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15593-61-0 | |
| Record name | Magnesium selenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015593610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAGNESIUM SELENITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6IZ3O8E3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


